![molecular formula C9H7BrN2OS B2918428 N-(1,3-benzothiazol-2-yl)-2-bromoacetamide CAS No. 121189-77-3](/img/structure/B2918428.png)
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide
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Overview
Description
“N-(1,3-benzothiazol-2-yl)-2-bromoacetamide” is a chemical compound that likely contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
While specific synthesis methods for “N-(1,3-benzothiazol-2-yl)-2-bromoacetamide” were not found, similar compounds have been synthesized using various methods. For instance, new N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .
Scientific Research Applications
Antibacterial Agents
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide derivatives have been synthesized and evaluated for their antibacterial properties . Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus strains. Among these, C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrated maximum activity against S. aureus NCIM 5022. It also exhibited bactericidal activity against S. aureus ATCC 43300.
Antifungal Agents
Benzothiazole derivatives have been investigated for their antifungal activity . While specific studies on N-(1,3-benzothiazol-2-yl)-2-bromoacetamide are limited, its structural similarity to other benzothiazoles suggests potential antifungal properties.
Anticancer Agents
Benzothiazole derivatives have shown promise as anticancer agents . Although direct data on N-(1,3-benzothiazol-2-yl)-2-bromoacetamide’s anticancer activity are scarce, its scaffold warrants further exploration in cancer research.
Anti-inflammatory Compounds
Benzothiazoles have been associated with anti-inflammatory effects . While specific studies on N-(1,3-benzothiazol-2-yl)-2-bromoacetamide are lacking, its structural features make it an interesting candidate for anti-inflammatory drug development.
Anticonvulsants
Certain benzothiazole derivatives exhibit anticonvulsant properties . Although data on N-(1,3-benzothiazol-2-yl)-2-bromoacetamide are not available, its core structure aligns with other anticonvulsant compounds.
Larvicidal and Adulticidal Activities
2-Aminobenzothiazoles have been investigated for their larvicidal and adulticidal effects against Aedes aegypti . While this specific compound hasn’t been studied, its benzothiazole moiety suggests potential insecticidal properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
This inhibition disrupts the normal functioning of the bacterium, leading to its eventual death .
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This disruption in the cell wall synthesis pathway leads to the bacterium’s inability to maintain its structural integrity, resulting in its death .
Pharmacokinetics
A related compound, n’-(1,3-benzothiazol-2-yl)-arylamides, has been shown to have a favorable pharmacokinetic profile .
Result of Action
The primary result of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound causes the bacterium to lose its structural integrity and die .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMXLANSMFCUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide |
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